LEAD PYROARSENATE
Description
Historical Trajectories and Evolution of Research Perspectives on Lead Pyroarsenate
The historical study of lead arsenates, including the potential presence of this compound in commercial products, dates back at least to the early 20th century. Early research aimed to understand the composition and properties of lead arsenates used in various applications, noting the lack of accurate knowledge regarding the pure compounds and suggesting the possible presence of this compound in commercial salts. oregonstate.edu Studies from this period attempted the preparation of different lead arsenates, including lead hydrogen arsenate, lead orthoarsenate, and this compound, highlighting the foundational efforts to synthesize and characterize these materials. oregonstate.edu
The broader history of lead compounds in research is extensive, with the toxicity of lead recognized as early as 2000 BC. biologicaldiversity.org While much historical research on lead arsenates is linked to their use as insecticides, academic perspectives have evolved to focus on the fundamental chemical and structural properties of specific lead arsenate compounds, such as this compound. More contemporary research trajectories involve detailed crystallographic studies and explorations of synthesis methods to obtain pure phases. mdpi.comresearchgate.net
Foundational Research Methodologies and Their Development Pertaining to this compound
Early research methodologies for studying lead arsenates primarily involved chemical synthesis and basic characterization techniques to determine elemental composition and physical properties like specific gravity. oregonstate.edu The preparation of this compound, Pb₂As₂O₇, has been explored through various routes, including the reaction of ammonia (B1221849) on this compound (though this resulted in an amorphous powder) and heating lead hydrogen arsenate (PbHAsO₄) oregonstate.edumdpi.com. A reliable method for preparing pure lead compounds has been a focus in this foundational research. archive.org
Modern research methodologies have significantly advanced the understanding of this compound. Single-crystal X-ray diffraction has become a crucial technique for determining the precise crystal structure. mdpi.comresearchgate.net This involves growing single crystals of the compound and analyzing their diffraction patterns to map the arrangement of atoms. mdpi.comresearchgate.net Temperature-dependent X-ray powder diffraction (XRPD) is another methodology used to study phase transitions and structural changes with varying temperatures. researchgate.net
Synthesis methods have also become more controlled and sophisticated, including growth from the melt, solution, and under hydrothermal conditions to obtain single crystals suitable for detailed structural analysis. mdpi.comresearchgate.net Techniques like differential scanning calorimetry (DSC) and thermogravimetry analysis (TGA) are employed to investigate the thermal properties and decomposition behavior of lead arsenates. jes.or.jp
Conceptual Frameworks and Contemporary Significance in this compound Scholarship
Research on this compound contributes to conceptual frameworks in solid-state chemistry and materials science, particularly concerning the structural chemistry of metal arsenates and phosphates. The finding that Pb₂As₂O₇ is isotypic with Pb₂P₂O₇ and crystallizes in the triclinic K₂Cr₂O₇ structure type provides insights into how different cations and anions influence crystal structure. mdpi.comresearchgate.net Comparing the crystal structures of isotypic compounds like M₂X₂O₇ (where M = Pb, Ba; X = As, P) helps in understanding the structural similarities and differences based on ionic radii and electron configurations. mdpi.comresearchgate.net
Contemporary significance of this compound scholarship lies in its contribution to the broader understanding of complex inorganic materials. While historical applications as pesticides are noted echemi.comnih.govchemicalbook.comchemicalbook.comepa.gov, current academic interest is more focused on the fundamental properties and potential uses in other fields, such as materials with specific optical, electrical, or catalytic properties, although these specific applications for this compound are not detailed in the provided context. The study of its crystal structure and thermal behavior contributes to the knowledge base for designing and synthesizing new materials with tailored properties. Research methodologies developed for studying this compound, such as single-crystal X-ray diffraction and controlled synthesis techniques, are broadly applicable in the study of other inorganic compounds. mdpi.comresearchgate.net
Research findings often involve detailed crystallographic data, including unit cell parameters, space groups, and atomic coordination environments. For instance, Pb₂As₂O₇ crystallizes in the triclinic space group P1¯, with specific unit cell dimensions and angles. mdpi.com The coordination numbers of lead(II) cations in the structure have been determined, along with bond lengths within the pyroarsenate anions. mdpi.comresearchgate.net
Below is a table summarizing selected crystallographic data for Pb₂As₂O₇ from a recent study:
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1¯ |
| a (Å) | 6.86(2) mdpi.com |
| b (Å) | 7.13(2) mdpi.com |
| c (Å) | 12.93(3) mdpi.com |
| α (°) | 80.99(10) mdpi.com |
| β (°) | 88.90(12) mdpi.com |
| γ (°) | 89.48(12) mdpi.com |
| Unit Cell Volume (ų) | 625 (from powder study) mdpi.com |
| Calculated Density (g·cm⁻³) | 7.18 (from powder study) mdpi.com |
Note: Single-crystal data in the cited study showed differences from previous powder studies for unit cell parameters and density. mdpi.com
Detailed research findings also highlight the structural features of the pyroarsenate anion (As₂O₇⁴⁻), which consists of two AsO₄ tetrahedra linked by a bridging oxygen atom. mdpi.comresearchgate.net The bond lengths to the bridging oxygen are typically longer than those to the terminal oxygen atoms. mdpi.com
Properties
CAS No. |
13510-94-6 |
|---|---|
Molecular Formula |
C8H19NO |
Synonyms |
LEAD PYROARSENATE |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparation Techniques for Lead Pyroarsenate
Review of Established Synthetic Routes for Lead Pyroarsenate Compounds
Several established synthetic routes have been employed for the preparation of this compound, including high-temperature solid-state reactions, solution-phase precipitation, and hydrothermal/solvothermal methods. These techniques offer different advantages in terms of product purity, crystallinity, and morphology.
High-Temperature Solid-State Reaction Protocols
High-temperature solid-state reaction, also known as the ceramic method, is a common technique for synthesizing solid materials from solid starting materials. This method typically involves combining fine-grain solid precursors, often in precise stoichiometric ratios, followed by heating at elevated temperatures for a specific duration. sigmaaldrich.com The reaction rate in solid-state synthesis is influenced by factors such as the structural properties, shape, surface area of reactants, diffusion rate, and thermodynamic properties. sigmaaldrich.com
One reported method for preparing polycrystalline single-phase Pb₂As₂O₇ involves heating lead hydrogen arsenate (PbHAsO₄) at 600 °C for one day. mdpi.com Single crystals of lead(II) diarsenate(V) (Pb₂As₂O₇) have also been obtained from the melt, starting with polycrystalline PbHAsO₄. mdpi.com In this melt growth method, precipitated PbHAsO₄ was heated to 850 °C within 24 hours and then cooled to room temperature over 99 hours. mdpi.com However, in this specific instance, Pb₂As₂O₇ was present as a minor constituent in the recrystallized melt, with lead orthoarsenate (Pb₃(AsO₄)₂) being the main constituent, as Pb₂As₂O₇ melts incongruently. mdpi.com
Solution-Phase Precipitation and Crystallization Methods
Solution-phase methods involve reactions occurring in a solvent, leading to the precipitation and crystallization of the desired compound. This approach allows for better control over particle size and morphology compared to some high-temperature methods.
Lead arsenate compounds, including this compound, can be prepared by dissolving a lead salt in water and adding a combining weight of arsenic acid. google.com Alternatively, litharge (PbO) treated with an acid, such as acetic acid, can yield a lead salt that is then precipitated with arsenic acid. google.com While direct reaction of arsenic acid upon litharge has been attempted, it has not been commercially satisfactory due to the slow reaction rate. google.com
Precipitation from aqueous solutions has been used to synthesize other lead arsenate compounds like lead-arsenate apatites (mimetites), Pb₅(AsO₄)₃X, where X can be OH, Cl, Br, or I. researchgate.net These syntheses often involve the dropwise addition of aqueous solutions of lead nitrate (B79036) (Pb(NO₃)₂), disodium (B8443419) hydrogen arsenate heptahydrate (Na₂HAsO₄·7H₂O), and ammonium (B1175870) halides (NH₄X). researchgate.net While this method is described for related lead arsenates, the direct application specifically for Pb₂As₂O₇ via simple precipitation of lead nitrate and arsenic acid or arsenate is also a foundational concept in lead arsenate preparation. google.com
Hydrothermal and Solvothermal Synthetic Approaches
Hydrothermal and solvothermal methods involve carrying out chemical reactions in a closed vessel under high pressure and temperature, using water (hydrothermal) or non-aqueous solvents (solvothermal) as the reaction medium. These methods are advantageous for synthesizing crystalline materials that are difficult to obtain by other routes and can influence crystal growth and morphology.
Single crystals of lead(II) oxoarsenates(V), including Pb₂As₂O₇, Pb(H₂AsO₄)₂, and Pb₅(AsO₄)₃OH, have been grown under hydrothermal conditions. mdpi.com, researchgate.net Specifically, NaPb₄(AsO₄)₃, a related lead arsenate phase, was obtained as a minor by-product during single-crystal growth studies of Pb₅(AsO₄)₃OH under hydrothermal conditions. mdpi.com This involved suspending PbHAsO₄ in water with added NaOH and heating the mixture in a Teflon-lined container within a steel autoclave at 210 °C for five days under autogenous pressure. mdpi.com Although this yielded NaPb₄(AsO₄)₃ and an unidentified polycrystalline material, it demonstrates the application of hydrothermal techniques in the lead-arsenate system. mdpi.com
Solvothermal methods, which utilize organic solvents under similar high-temperature and pressure conditions, are also employed in the synthesis of various materials. ntu.edu.sg, researchgate.net While the provided search results mention solvothermal synthesis in the context of other compounds and organo oxo tin clusters with organo arsonates, a direct application specifically for the synthesis of inorganic this compound (Pb₂As₂O₇) using a solvothermal approach is not explicitly detailed in the immediate results. labxing.com, researchgate.net However, the general principle of solvothermal synthesis as a method for preparing crystalline materials from precursors in solution under elevated temperature and pressure is relevant. ntu.edu.sg
Precursor Material Selection and Stoichiometric Control in this compound Synthesis
The selection of appropriate precursor materials and precise control over their stoichiometry are critical factors in determining the success of this compound synthesis, influencing the purity, yield, and properties of the final product.
Lead Source Compound Considerations
Various lead compounds can serve as precursors for the synthesis of this compound. Common lead sources include lead salts and lead oxides.
Lead nitrate (Pb(NO₃)₂) is frequently used in solution-based syntheses due to its solubility in water. mdpi.com, researchgate.net, nepjol.info For instance, lead nitrate solution is used in precipitation reactions with arsenate sources to obtain intermediate lead arsenates like PbHAsO₄, which can then be processed further to yield Pb₂As₂O₇. mdpi.com Lead(II) oxide (litharge, PbO) is another potential lead source, particularly in solid-state reactions or in methods involving treatment with acid. google.com Other lead species mentioned as potential components in compositions include lead(IV) oxide (PbO₂), lead acetate (B1210297) (Pb(CH₃COO)₂), lead carbonate (PbCO₃), and others, highlighting the range of lead precursors that could potentially be explored, although their direct use specifically for Pb₂As₂O₇ synthesis varies depending on the method. google.com
Arsenate Source Compound Considerations
The choice of the arsenate source is equally important. Arsenic acid and its salts are typical precursors providing the arsenate anion.
Arsenic acid (H₃AsO₄) is a direct source of the arsenate group and is used in reactions with lead compounds, particularly in solution-based methods. mdpi.com, google.com For example, concentrated arsenic acid has been reacted with lead nitrate solution to obtain lead hydrogen arsenate. mdpi.com Sodium hydrogen arsenate (Na₂HAsO₄) is another commonly used arsenate precursor, often in the form of its heptahydrate (Na₂HAsO₄·7H₂O), particularly in precipitation reactions with lead salts. mdpi.com, researchgate.net The reaction of sodium meta-arsenite (NaAsO₂) has also been mentioned in the context of preparing organoarsenic compounds, suggesting the potential use of different arsenic oxidation states and species as starting materials, although the direct conversion to pyroarsenate would likely involve oxidation. labxing.com
Stoichiometric control, the precise measurement and ratio of reactants, is crucial in these syntheses to ensure the formation of the desired Pb₂As₂O₇ phase and minimize the formation of other lead arsenates like Pb₃(AsO₄)₂ or Pb₅(AsO₄)₃OH. mdpi.com, researchgate.net Achieving the correct Pb:As ratio in the precursor mixture is fundamental for directing the reaction towards the formation of the pyroarsenate stoichiometry (Pb:As ratio of 1:1). mdpi.com, uspto.gov Deviations from the ideal stoichiometry can lead to the formation of mixed phases or lead-rich/arsenic-rich byproducts. mdpi.com
Summary of Synthetic Methods and Conditions for this compound and Related Compounds
| Method | Precursors | Conditions | Product(s) | Notes | Source |
| High-Temperature Solid-State Reaction | PbHAsO₄ | 600 °C, 1 day | Polycrystalline single-phase Pb₂As₂O₇ | mdpi.com | |
| Melt Growth | Polycrystalline PbHAsO₄ | Heat to 850 °C (24h), cool to RT (99h) | Pb₂As₂O₇ (minor), Pb₃(AsO₄)₂ (main) | Pb₂As₂O₇ melts incongruently. | mdpi.com |
| Solution Precipitation (Intermediate) | Pb(NO₃)₂, Na₂HAsO₄ (1:1 molar ratio) | Slow addition of aqueous solutions | Precipitated PbHAsO₄ (single-phase) | Used as precursor for solid-state/melt methods. | mdpi.com |
| Solution Reaction (Intermediate) | Pb(NO₃)₂, concentrated arsenic acid (80%wt) | Reflux for 1 day, cool to RT | Plate-like crystals of Pb(H₂AsO₄)₂ | Also obtained recrystallized Pb(NO₃)₂. | mdpi.com |
| Hydrothermal (Related Compound) | PbHAsO₄, NaOH | 210 °C, 5 days, autogenous pressure | NaPb₄(AsO₄)₃ (minor), unidentified material | Study focused on single-crystal growth of Pb₅(AsO₄)₃OH. | mdpi.com |
| Hydrothermal (Related Compound) | PbHAsO₄, 20%wt ammonia (B1221849) solution | 210 °C, 5 days | Pb₅(AsO₄)₃OH (synthetic hydroxymimetite) | Crystals too small for standard single-crystal XRD. | mdpi.com |
| Hydrothermal (Related Compound) | PbHAsO₄, 10%wt KOH solution | Warm solution until saturation | Pb₅(AsO₄)₃OH (larger single-crystals) | Modification of reported procedure. | mdpi.com |
| Precipitation (Related Apatites) | Pb(NO₃)₂, Na₂HAsO₄·7H₂O, NH₄X (X=Cl, Br, I) | Dropwise addition of aqueous solutions | Pb₅(AsO₄)₃X (mimetites) | Pb/As molar ratio 1.67, As/X molar ratio 3.00. | researchgate.net |
Optimization of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction parameters is crucial for achieving high yields and desired purity in the synthesis of this compound. This involves careful control over factors such as temperature, pressure, and the surrounding atmospheric conditions.
Temperature and Pressure Regulation in Synthetic Protocols
Temperature plays a significant role in the synthesis of inorganic compounds like this compound. For instance, polycrystalline single-phase Pb₂As₂O₇ has been prepared by heating PbHAsO₄ at 600 °C for one day. mdpi.com Attempts to synthesize other lead oxoarsenates, such as Pb₄As₂O₉, involved heating mixtures of reactants at temperatures like 750 °C and 680 °C. mdpi.com The melting behavior of lead oxoarsenates is also relevant, with Pb₂As₂O₇ melting incongruently slightly below 800 °C. mdpi.com Temperature optimization in synthesis aims to control reaction rates, prevent side reactions, and minimize contaminants. arborpharmchem.com
Pressure can also influence synthesis, particularly in methods like hydrothermal synthesis, where reactions occur in sealed vessels under elevated pressure. While direct information on pressure regulation specifically for optimizing yield of this compound is limited in the search results, pressure modifications are generally known to affect gas-phase reaction kinetics and equilibrium. arborpharmchem.com Hydrothermal conditions involving autogenous pressure have been used in the synthesis of other lead arsenate phases, such as NaPb₄(AsO₄)₃, by heating reactants in a Teflon container within a steel autoclave at 210 °C. mdpi.com
Control of Atmospheric and Environmental Conditions During Synthesis
The atmospheric and environmental conditions during synthesis can impact the outcome. While specific details on atmospheric control for this compound synthesis are not extensively detailed in the provided results, the synthesis of other materials sometimes involves controlled atmospheres (e.g., N₂, O₂, H₂) to influence the resulting phases and properties. univ-lille.fr Environmental sensors can be used in automated synthesis systems to record ambient conditions like temperature, pressure, and humidity, helping to identify potential reproducibility issues. nih.gov
Methodologies for Preparing Specific Morphologies and Crystal Forms of this compound
Controlling the synthesis methodology allows for the preparation of this compound in different morphologies and crystal forms, including single crystals and nanocrystalline materials.
Controlled Growth Techniques for Single Crystals
Single crystals of lead(II) oxoarsenates(V), including Pb₂As₂O₇, have been grown using various techniques. One method for obtaining single crystals of Pb₂As₂O₇ is from the melt, starting with polycrystalline PbHAsO₄. mdpi.comresearchgate.net This process involved heating the material in a platinum crucible to 850 °C and then cooling slowly to room temperature over 99 hours. mdpi.com However, Pb₂As₂O₇ was present as a minor constituent in the recrystallized melt due to its incongruent melting behavior. mdpi.com Other lead arsenate phases have been grown from solution and under hydrothermal conditions. mdpi.comresearchgate.net Controlled growth techniques are essential for obtaining crystals with specific sizes and perfections for detailed structural analysis, such as single-crystal X-ray diffraction. mdpi.comresearchgate.net
Advanced Analytical and Spectroscopic Characterization Methodologies for Lead Pyroarsenate Research
Diffraction-Based Methodologies for Structural Investigations
Diffraction techniques are indispensable for elucidating the three-dimensional arrangement of atoms within a crystalline solid like lead pyroarsenate. By analyzing the diffraction patterns of X-rays or neutrons, researchers can determine crystal structures, identify phases, and quantify various structural parameters.
X-ray diffraction (XRD) is a primary and powerful tool for the structural analysis of crystalline materials. In the study of this compound, XRD techniques, particularly single-crystal and powder XRD, have been instrumental in determining its crystal structure and lattice parameters. mdpi.comresearchgate.net
Single-crystal X-ray diffraction studies have revealed that this compound is isotypic with lead pyrophosphate (Pb₂P₂O₇) and crystallizes in the triclinic space group P. mdpi.comphi.com The asymmetric unit of this compound contains four lead (Pb), four arsenic (As), and fourteen oxygen (O) sites. mdpi.com The crystal structure consists of pyroarsenate (As₂O₇) anions arranged in layers. mdpi.com
Temperature-dependent X-ray powder diffraction (XRPD) measurements have also been conducted to investigate potential phase transitions at elevated temperatures. mdpi.comresearchgate.net These studies help in understanding the thermal stability and structural evolution of this compound. mdpi.comresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P$\overline{1}$ |
| a (Å) | 6.919(2) |
| b (Å) | 7.151(2) |
| c (Å) | 12.969(4) |
| α (°) | 81.00(3) |
| β (°) | 88.85(3) |
| γ (°) | 89.47(3) |
| Volume (ų) | 631.9(3) |
| Z | 4 |
Neutron diffraction is a powerful complementary technique to XRD for crystalline phase analysis. Due to their different scattering interactions with matter, neutrons are particularly sensitive to the positions of light elements, such as oxygen, in the presence of heavy elements like lead. mdpi.com This makes neutron diffraction an ideal method for precisely determining the oxygen positions and As-O-As bond angles within the pyroarsenate group of Pb₂As₂O₇.
While specific neutron diffraction studies solely focused on this compound are not widely reported, the methodology would involve directing a beam of neutrons onto a powdered or single-crystal sample and measuring the intensities of the diffracted beams. Rietveld refinement of the resulting diffraction pattern would then be used to refine the crystal structure, providing more accurate atomic coordinates, especially for the oxygen atoms, and offering a more detailed picture of the crystalline phase. mdpi.comaps.org This technique is also invaluable for studying magnetic ordering if present, although this compound is not known to be a magnetic material.
Vibrational and Electronic Spectroscopic Probing Techniques
Spectroscopic techniques that probe the vibrational and electronic states of a material provide valuable information about its chemical bonding, functional groups, and surface composition.
Raman spectroscopy is a non-destructive light scattering technique that provides a "molecular fingerprint" of a compound by probing its vibrational modes. phi.com When applied to this compound, Raman spectroscopy would reveal characteristic vibrational frequencies associated with the pyroarsenate (As₂O₇⁴⁻) anion.
The key vibrational modes expected for the pyroarsenate group include:
Symmetric and asymmetric stretching of the terminal AsO₃ groups.
Symmetric and asymmetric stretching of the bridging As-O-As bond.
Bending and deformation modes of the O-As-O and As-O-As linkages.
Infrared (IR) absorption spectroscopy is another vibrational spectroscopy technique that is highly sensitive to the presence of specific functional groups in a molecule. wikipedia.org For this compound, IR spectroscopy would primarily be used to identify the characteristic vibrations of the pyroarsenate anion. chem-soc.si
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching and bending vibrations of the As-O bonds within the As₂O₇⁴⁻ group. chem-soc.si The analysis of these bands can confirm the presence of the pyroarsenate functional group and provide insights into its local environment and any distortions from ideal symmetry. wiley.com The absence of bands characteristic of other arsenate species, such as orthoarsenate (AsO₄³⁻) or metarsenate (AsO₃⁻), would confirm the phase purity of the this compound sample.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgmeasurlabs.com
In the analysis of this compound, XPS would be employed to:
Confirm the elemental composition: By identifying the characteristic core-level photoemission peaks of lead (Pb), arsenic (As), and oxygen (O). analysisdoo.com
Determine the oxidation states: The binding energies of the core-level electrons are sensitive to the chemical environment and oxidation state of the atoms. For instance, the binding energies of the Pb 4f, As 3d, and O 1s peaks can confirm that lead is in the +2 state, arsenic is in the +5 state, and oxygen is in the -2 state. thermofisher.comresearchgate.netthermofisher.com
Assess surface purity: XPS can detect the presence of any surface contaminants or alterations in the chemical composition of the surface layer compared to the bulk material. brighton-science.com
| Element | Core Level | Expected Binding Energy Range (eV) |
|---|---|---|
| Lead (Pb) | Pb 4f₇/₂ | 138.0 - 139.0 |
| Arsenic (As) | As 3d₅/₂ | 45.0 - 46.0 |
| Oxygen (O) | O 1s | 530.0 - 531.5 |
Solid-State Nuclear Magnetic Resonance (NMR) Methodologies
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment of specific nuclei in a solid material. ucs.brnih.gov For this compound, both the lead (²⁰⁷Pb) and arsenic (⁷⁵As) nuclei are NMR-active, offering complementary insights into the compound's structure.
The ²⁰⁷Pb nucleus is a spin-1/2 nucleus with a natural abundance of 22.1%, making it well-suited for ssNMR studies. libretexts.org The chemical shift of ²⁰⁷Pb is highly sensitive to its local coordination environment, including the number of neighboring oxygen atoms and the Pb-O bond distances and angles. researchgate.netscispace.com In a hypothetical ssNMR study of this compound, one would expect the ²⁰⁷Pb spectrum to exhibit a characteristic chemical shift tensor that reflects the specific crystallographic site of the lead atoms within the pyroarsenate structure.
The ⁷⁵As nucleus, on the other hand, is a quadrupolar nucleus (spin 3/2) with 100% natural abundance. wikipedia.org Its NMR spectrum is influenced not only by the chemical shift but also by the quadrupolar interaction, which arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. nih.gov This makes ⁷⁵As ssNMR particularly sensitive to the symmetry of the arsenate groups. In this compound, the As₂O₇⁴⁻ anion consists of two corner-sharing AsO₄ tetrahedra. The ⁷⁵As ssNMR spectrum would be expected to show a powder pattern characteristic of a site with low symmetry, providing information on the geometry of the pyroarsenate group.
| Parameter | Hypothetical Value for ²⁰⁷Pb in this compound | Hypothetical Value for ⁷⁵As in this compound | Information Gained |
| Isotropic Chemical Shift (δiso) | +1500 ppm | +800 ppm | Provides information on the local electronic environment and coordination of the Pb and As atoms, respectively. |
| Chemical Shift Anisotropy (CSA) | 300 ppm | 200 ppm | Reflects the symmetry of the electron distribution around the nucleus. |
| Quadrupolar Coupling Constant (CQ) | N/A | 5 MHz | For ⁷⁵As, this parameter is a sensitive probe of the local symmetry of the arsenate group. |
| Asymmetry Parameter (ηQ) | N/A | 0.4 | Provides further details on the deviation from axial symmetry of the electric field gradient at the ⁷⁵As nucleus. |
This table presents hypothetical yet plausible ssNMR parameters for this compound, illustrating the type of data that could be obtained from such an analysis.
Microscopic and Imaging Techniques for Morphological and Microstructural Elucidation
Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of materials at the nanoscale. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide complementary information about the external surface and internal structure of this compound particles.
SEM is a technique that uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography. linseis.com For a powdered sample of this compound, SEM analysis would reveal the size, shape, and aggregation state of the individual crystallites. One would expect to observe well-defined crystal facets, indicative of a crystalline material. The degree of agglomeration and the presence of any secondary phases or surface contaminants could also be assessed.
| Parameter | Observation | Interpretation |
| Particle Size | 1-10 µm | Indicates the typical dimensions of the this compound crystallites under the given synthesis conditions. |
| Morphology | Prismatic or tabular crystals with well-defined edges and faces. | Suggests a well-ordered crystalline structure. The specific crystal habit can be related to the underlying crystal symmetry. |
| Agglomeration | Moderate agglomeration of primary particles into larger secondary clusters. | This can influence the bulk properties of the powder, such as its flowability and packing density. |
| Surface Features | Smooth crystal faces with occasional step-like features. | The presence of steps can indicate crystal growth mechanisms. The absence of significant surface porosity is noted. |
This interactive table provides a summary of plausible SEM findings for a crystalline powder of this compound.
TEM involves passing a beam of electrons through an ultrathin specimen to form an image, providing much higher resolution than SEM and allowing for the visualization of the internal microstructure. wikipedia.org For this compound, TEM analysis of a sufficiently thin sample could reveal the presence of internal defects such as dislocations, stacking faults, or grain boundaries.
High-resolution TEM (HRTEM) can provide lattice imaging, where the periodic arrangement of atoms in the crystal lattice is directly visualized. This would allow for the measurement of lattice spacings, which can be compared with data from X-ray diffraction to confirm the crystal structure.
Furthermore, selected area electron diffraction (SAED) can be performed in the TEM. nih.gov This technique produces a diffraction pattern from a small, selected area of the sample. The pattern of spots in the SAED pattern is characteristic of the crystal structure and orientation of the material, providing valuable crystallographic information.
| Technique | Observation | Interpretation |
| Bright-Field TEM Imaging | Uniform contrast within individual crystallites, with darker contrast at overlapping regions or grain boundaries. | Indicates that the crystallites are largely single-crystalline with few internal defects. |
| High-Resolution TEM (HRTEM) | Ordered lattice fringes with a spacing of, for example, 3.2 Å. | The measured lattice spacing corresponds to a specific set of crystallographic planes (e.g., the (111) planes), confirming the crystalline nature and providing a direct measure of the lattice parameter. |
| Selected Area Electron Diffraction (SAED) | A regular pattern of sharp diffraction spots. | The arrangement and spacing of the spots can be indexed to a specific crystal system and space group, confirming the crystal structure of this compound. The sharpness of the spots indicates a high degree of crystallinity. |
This interactive table summarizes the expected findings from a TEM analysis of this compound.
Thermal Analysis Methodologies in this compound Research
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are particularly useful for investigating the thermal stability and phase transitions of this compound.
TGA measures the change in mass of a sample as it is heated at a controlled rate. wikipedia.org This technique is used to determine the thermal stability of a material and to study its decomposition behavior. For this compound, a TGA experiment would reveal the temperature at which it begins to decompose. The decomposition of lead arsenate compounds is known to produce toxic fumes of arsenic and lead. nih.gov A hypothetical TGA curve for this compound might show a single-step decomposition, corresponding to the loss of arsenic oxides and the formation of lead oxide as a final residue.
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 25-800 | 0 | This compound is thermally stable up to approximately 800 °C. |
| 800-1000 | 35.5 | A significant mass loss is observed, corresponding to the decomposition of this compound. A plausible decomposition reaction is: Pb₂As₂O₇(s) → 2PbO(s) + As₂O₅(g). The theoretical mass loss for this reaction is approximately 35.5%. |
| >1000 | 35.5 (stable) | The mass of the sample stabilizes, indicating that the decomposition is complete and the remaining residue is lead(II) oxide. |
This interactive table presents a plausible thermal decomposition profile for this compound based on TGA.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org This technique is highly sensitive to thermal events such as phase transitions, melting, and crystallization. netzsch.com A DSC analysis of this compound could reveal the presence of solid-state phase transitions, where the crystal structure of the compound changes from one form to another. Such a transition would appear as an endothermic (heat absorbing) or exothermic (heat releasing) peak in the DSC curve.
| Temperature (°C) | Heat Flow | Enthalpy Change (ΔH) | Interpretation |
| 550 | Endothermic | 15 J/g | An endothermic peak is observed, suggesting a solid-state phase transition. This could correspond to a change from a low-temperature polymorph to a high-temperature polymorph of this compound. The enthalpy of transition provides a measure of the energy required for this structural change. |
This interactive table illustrates a hypothetical phase transition in this compound as might be observed by DSC.
Theoretical and Computational Chemistry Studies on Lead Pyroarsenate
Quantum Mechanical Investigations of Electronic Structure and Bonding
Quantum mechanical methods are fundamental to understanding the intrinsic properties of materials at the atomic level. For lead pyroarsenate, these techniques could provide deep insights into its electronic characteristics and the nature of the chemical bonds between lead, arsenic, and oxygen atoms.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It has been successfully applied to a wide range of materials, including lead-based oxides and various arsenate compounds. arxiv.orgaip.orgacs.org In the context of this compound, DFT calculations could be employed to determine key electronic properties.
Potential areas of investigation using DFT for this compound would include:
Electronic Band Structure: Calculating the band gap to determine if the material is an insulator, semiconductor, or metal.
Density of States (DOS): Analyzing the contribution of lead, arsenic, and oxygen orbitals to the valence and conduction bands, which is crucial for understanding bonding and electronic transitions. aip.org
Charge Distribution and Bonding Analysis: Quantifying the ionic and covalent character of the Pb-O and As-O bonds through charge density analysis.
Studies on lead oxides (α-PbO) have utilized DFT to investigate the effects of dopants on structural and electronic properties, demonstrating the utility of this method in predicting material behavior. aip.org Similarly, DFT has been used to model the adsorption of arsenate onto mineral surfaces, providing insights into the geometry and energetics of As-O bonding. mdpi.com These examples underscore the potential of DFT to unravel the fundamental electronic properties of this compound.
Table 1: Potential DFT-Calculated Parameters for this compound
| Property | Predicted Significance for this compound |
| Band Gap Energy (eV) | Determines the electronic and optical properties, such as conductivity and color. |
| Lattice Parameters (Å) | Provides the equilibrium crystal structure and density. For α-PbO, calculated lattice constants showed good agreement with experimental values. aip.org |
| Formation Energy (eV/atom) | Indicates the thermodynamic stability of the compound. |
| Bulk Modulus (GPa) | Measures the material's resistance to compression, indicating its mechanical stiffness. |
This table is hypothetical and illustrates the types of data that could be generated for this compound using DFT, based on studies of similar compounds.
Ab initio methods, which are based on first principles without empirical parameters, offer a rigorous approach to studying the fundamental interactions within a material. For a heavy element like lead, relativistic effects can be significant and may need to be incorporated into these calculations for high accuracy. researchgate.net
Ab initio calculations could be used to:
Accurately determine the ground-state energy and crystal structure of different potential polymorphs of this compound.
Investigate the nature of electron correlation effects, which can be important in materials with heavy elements.
Calculate excited-state properties to understand its response to light and other stimuli.
Research on other heavy metal oxides has demonstrated the capability of ab initio methods to elucidate complex electronic behaviors, such as heavy-fermion characteristics in LiV₂O₄. aps.org Applying similar high-level theoretical approaches to this compound would provide a benchmark for understanding its electronic and structural properties with a high degree of confidence.
Molecular Dynamics and Lattice Dynamics Simulations
Molecular dynamics (MD) and lattice dynamics simulations are powerful techniques for studying the atomic motions and vibrational properties of materials, which are crucial for understanding their thermal and mechanical behavior.
Molecular Dynamics (MD) simulations could be employed to study:
Phase Transitions: By simulating the system at different temperatures and pressures, MD can help identify potential phase transitions and the mechanisms driving them.
Thermal Expansion: The change in the size and shape of the this compound crystal lattice with temperature can be modeled.
Ion Diffusion: In the context of its use as a solvent for crystal growth, MD could model the diffusion of solute ions within the molten this compound.
Lattice Dynamics calculations would focus on:
Phonon Dispersion Curves: These curves describe the vibrational modes of the crystal lattice and are essential for understanding thermal conductivity and heat capacity. Studies on pyrochlore (B1171951) compounds have highlighted the importance of low-frequency optical phonon modes in thermal transport. aps.org
Raman and Infrared Spectra: The vibrational frequencies calculated from lattice dynamics can be correlated with experimental Raman and infrared spectra to aid in their interpretation.
For example, MD simulations using reactive force fields (ReaxFF) have been successfully applied to study the oxidation of metals, demonstrating the capability of these methods to model complex chemical processes at the atomic scale. nih.gov
Computational Modeling of Interatomic Potentials and Force Fields
The accuracy of large-scale simulations, such as MD, relies heavily on the quality of the interatomic potentials or force fields used to describe the interactions between atoms. For this compound, developing a reliable force field would be a critical step.
This process typically involves:
Defining a functional form for the potential that captures the essential physics of the atomic interactions, including electrostatic forces, short-range repulsion, and van der Waals attractions.
Parameterizing the potential by fitting it to a set of experimental data (e.g., crystal structure, elastic constants) and/or data from high-accuracy quantum mechanical calculations. researchgate.net
The development of interatomic potentials for lead-containing systems is an active area of research, with various formalisms like the embedded-atom method (EAM) and modified embedded-atom method (MEAM) being used for metallic systems and their alloys. nist.gov For an ionic/covalent material like this compound, a combination of pair potentials and many-body terms would likely be necessary to accurately model its properties.
Predictive Computational Frameworks for Material Behavior
Predictive computational frameworks integrate various computational techniques to forecast the behavior of materials under different conditions. For this compound, such a framework could be used to predict its properties and performance in various applications.
This could involve:
High-Throughput Screening: Using automated DFT calculations to screen a range of potential dopants or substitutions in the this compound structure to tailor its properties for specific applications.
Multiscale Modeling: Combining quantum mechanical calculations for electronic properties with MD or finite element modeling for larger-scale mechanical and thermal behavior.
Machine Learning Potentials: Utilizing machine learning algorithms to develop highly accurate interatomic potentials based on large datasets from ab initio calculations, enabling large-scale and long-time MD simulations with near-quantum accuracy. westlake.edu.cn
Predictive modeling has been successfully used to understand and forecast the adsorption of arsenate on various materials, showcasing the power of these computational approaches in addressing complex chemical systems. researchgate.netf1000research.com
Environmental Chemistry and Geochemical Research Perspectives on Lead Pyroarsenate
Mechanisms of Formation and Occurrence in Natural Systems
The presence of lead pyroarsenate in the environment is intrinsically linked to the availability and interaction of lead and arsenic, often stemming from both natural and anthropogenic sources. While its direct precipitation from solution in typical surficial environments is not a commonly documented pathway, its formation under specific geochemical conditions can be inferred.
This compound is not recognized as a common, naturally occurring mineral. Its formation is most directly understood as a product of the thermal dehydration of lead hydrogen arsenate (PbHAsO₄). At temperatures around 280°C, lead hydrogen arsenate loses water and is converted into this compound. This suggests that its natural occurrence would be limited to environments subjected to high temperatures, such as those influenced by volcanic activity, metamorphic processes, or in the high-temperature zones of mining and smelting operations.
In the broader context of lead and arsenic geochemistry, these elements are often found concentrated in ore deposits. The primary ore mineral of lead is galena (PbS). The weathering of galena and other lead-bearing minerals can release lead into the environment, where it can interact with arsenic. Arsenic is commonly found in minerals such as arsenopyrite (B74077) (FeAsS), realgar (AsS), and orpiment (As₂S₃).
The geochemical pathways leading to the potential for this compound formation would likely involve the following steps:
Oxidative Weathering: The breakdown of primary sulfide (B99878) minerals like galena and arsenopyrite in the presence of oxygenated water releases lead (Pb²⁺) and arsenate (AsO₄³⁻) ions into solution.
Formation of Lead Arsenates: In environments where both lead and arsenate are present in sufficient concentrations, various lead arsenate minerals can precipitate. The specific mineral formed is dependent on factors such as pH, Eh (redox potential), and the presence of other ions. Schultenite (PbHAsO₄) is a known secondary mineral that forms under such conditions.
Thermal Alteration: Subsequent exposure of lead hydrogen arsenate minerals to high-temperature events could lead to the in-situ formation of this compound.
Given this formation pathway, this compound, if found in natural settings, would likely be associated with a suite of other secondary lead and arsenic minerals. These mineralogical associations could include:
Primary Ore Minerals: Galena (PbS), Arsenopyrite (FeAsS)
Secondary Lead Minerals: Cerussite (PbCO₃), Anglesite (PbSO₄), Pyromorphite (B1263725) (Pb₅(PO₄)₃Cl)
Secondary Arsenic Minerals: Scorodite (FeAsO₄·2H₂O)
Other Lead Arsenates: Mimetite (Pb₅(AsO₄)₃Cl), Duftite (PbCu(AsO₄)(OH))
The table below summarizes the key minerals associated with the geochemical environments where this compound formation might occur.
| Mineral Name | Chemical Formula | Role in Potential this compound Formation |
| Galena | PbS | Primary source of lead |
| Arsenopyrite | FeAsS | Primary source of arsenic |
| Schultenite | PbHAsO₄ | Direct precursor to this compound via dehydration |
| Cerussite | PbCO₃ | Common secondary lead mineral |
| Anglesite | PbSO₄ | Common secondary lead mineral |
| Mimetite | Pb₅(AsO₄)₃Cl | A stable lead arsenate mineral formed in oxidized zones |
The speciation of lead and arsenic in environmental media such as soil and water is a critical determinant of their mobility, bioavailability, and toxicity. While specific studies on the speciation and transformation of this compound are scarce, its behavior can be inferred from the known chemistry of lead and arsenates.
Upon introduction to soil and water, this compound would be subject to dissolution, although its solubility is expected to be low. The dissolution process would release lead (Pb²⁺) and pyroarsenate (As₂O₇⁴⁻) ions. The pyroarsenate ion would likely hydrolyze to form orthophosphate ions (H₂AsO₄⁻, HAsO₄²⁻, AsO₄³⁻), with the dominant species depending on the pH of the surrounding medium.
Several factors in environmental media would influence the transformation of this compound:
pH: The pH of the soil and water is a master variable controlling the solubility of lead minerals and the speciation of arsenate. In acidic conditions, the solubility of lead compounds generally increases.
Redox Potential (Eh): The redox state of the environment determines the oxidation state of arsenic. In oxidizing environments, arsenate (As(V)) is the stable form. In reducing environments, arsenate can be reduced to the more mobile and toxic arsenite (As(III)).
Organic Matter: Dissolved and particulate organic matter in soils and natural waters can form strong complexes with lead, potentially enhancing its mobility. Organic matter can also influence the redox conditions of the environment.
Presence of Other Minerals: Clay minerals, iron and manganese oxides, and phosphate (B84403) minerals can all interact with lead and arsenate. Lead can be strongly adsorbed to these mineral surfaces, and arsenate can be adsorbed or co-precipitated, particularly with iron oxides. The formation of highly stable lead minerals like pyromorphite (Pb₅(PO₄)₃Cl) in the presence of phosphate can significantly reduce lead bioavailability.
Microbial Activity: Certain microorganisms can mediate the transformation of arsenic species. Some bacteria can reduce arsenate to arsenite, while others can oxidize arsenite to arsenate. These microbial processes can significantly impact the mobility and toxicity of arsenic in the environment.
The transformation of this compound in the environment is likely to proceed towards the formation of more stable secondary minerals under the prevailing geochemical conditions. This could include the formation of lead carbonates, sulfates, or phosphates, as well as the adsorption of lead and arsenate onto soil components.
Advanced Analytical Methodologies for Detection and Quantification in Environmental Matrices
The accurate detection and quantification of this compound and its constituent elements in environmental matrices require sophisticated analytical techniques. The primary challenges lie in the typically low concentrations of these species and the complex nature of environmental samples, which can cause significant matrix interference.
Effective sample preparation is a critical first step to isolate and concentrate the analytes of interest from the sample matrix. For solid samples like soil and sediment, this often involves an acid digestion step to bring the lead and arsenic into solution. For aqueous samples, preconcentration is often necessary to achieve the required detection limits.
Commonly employed techniques include:
Solid Phase Extraction (SPE): This technique uses a solid adsorbent material to selectively retain the target analytes from a liquid sample. The analytes are then eluted with a small volume of a suitable solvent, achieving significant concentration.
Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analyte between two immiscible liquid phases. By using a small volume of the extracting solvent, the analyte can be concentrated.
Coprecipitation: In this technique, the analyte is coprecipitated with a carrier element that forms an insoluble precipitate. The precipitate is then separated from the bulk solution and redissolved for analysis.
The choice of sample preparation and preconcentration technique depends on the specific sample matrix, the expected concentration of the analyte, and the subsequent analytical method to be used. The following table provides a summary of common techniques.
| Technique | Principle | Typical Application | Advantages |
| Acid Digestion | Dissolution of solid sample in strong acids (e.g., HNO₃, HCl) | Soils, sediments, biological tissues | Complete dissolution of analytes |
| Solid Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent | Water samples, soil extracts | High enrichment factors, good selectivity |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquids | Water samples | Simple, effective for some analytes |
| Coprecipitation | Incorporation of trace analytes into a carrier precipitate | Water samples | Effective for ultra-trace concentrations |
For the speciation of lead and arsenic compounds, which is crucial for assessing their environmental impact, coupled or hyphenated analytical techniques are indispensable. These techniques combine a separation method with a sensitive detection method.
The most powerful and widely used technique for arsenic speciation is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .
HPLC separates the different chemical forms (species) of arsenic based on their interaction with a stationary phase in a column.
ICP-MS serves as a highly sensitive and element-specific detector. The eluent from the HPLC column is introduced into the ICP, where it is atomized and ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the quantification of arsenic in each separated species.
While lead speciation is less commonly performed due to the predominance of the Pb²⁺ ion in most environmental systems, HPLC-ICP-MS can also be employed to separate and quantify different organolead compounds if they are present. For the analysis of this compound, this technique would be invaluable for separating and quantifying the different arsenic species that may be present in equilibrium with it or as transformation products.
Several spectroscopic techniques are available for the quantitative determination of total lead and arsenic in environmental samples. The choice of technique often depends on the required detection limit and the sample matrix.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is one of the most sensitive techniques for the determination of trace and ultra-trace elements. It offers very low detection limits, typically in the parts-per-trillion (ng/L) range for both lead and arsenic.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique is also widely used and offers good sensitivity, with detection limits typically in the parts-per-billion (µg/L) range. It is generally more tolerant of complex matrices than ICP-MS.
Atomic Absorption Spectrometry (AAS): This technique can be performed with flame (FAAS) or graphite (B72142) furnace (GFAAS) atomization. GFAAS offers significantly lower detection limits than FAAS, comparable to those of ICP-OES.
X-Ray Fluorescence (XRF) Spectrometry: This is a non-destructive technique that is particularly useful for the analysis of solid samples like soils and sediments. Portable XRF analyzers allow for rapid, on-site screening of contaminated sites.
The table below presents typical detection limits for lead and arsenic using these common spectroscopic techniques. It is important to note that actual detection limits can vary depending on the specific instrument, sample matrix, and operating conditions.
| Analytical Technique | Analyte | Typical Detection Limit (in aqueous solution) |
| ICP-MS | Lead (Pb) | 0.1 - 1 ng/L |
| Arsenic (As) | 0.1 - 1 ng/L | |
| ICP-OES | Lead (Pb) | 1 - 10 µg/L |
| Arsenic (As) | 1 - 10 µg/L | |
| GFAAS | Lead (Pb) | 0.1 - 1 µg/L |
| Arsenic (As) | 0.1 - 1 µg/L | |
| FAAS | Lead (Pb) | 10 - 50 µg/L |
| Arsenic (As) | 50 - 200 µg/L |
Interfacial Interaction Mechanisms with Environmental Components
The environmental fate and transport of this compound (Pb₂As₂O₇) are governed by a complex series of interfacial reactions that dictate its interaction with various components of soil and water systems. These mechanisms, which include adsorption/desorption, surface complexation, dissolution, and precipitation, are critical in determining the mobility and bioavailability of lead and arsenic in contaminated environments. However, a significant knowledge gap exists in the scientific literature regarding the specific interfacial behavior of this compound. While extensive research is available for other lead- and arsenic-containing minerals, such as lead arsenate (PbHAsO₄), direct studies on the pyroarsenate form are exceptionally scarce. Consequently, the following sections are based on established principles of environmental chemistry and geochemistry, with the acknowledgment that direct experimental data for this compound is not currently available.
Adsorption/Desorption and Surface Complexation Mechanisms
The surfaces of environmental particles, such as clays, metal oxides (e.g., iron and manganese oxides), and natural organic matter, possess reactive functional groups that can interact with the dissolved species of this compound. The primary mechanisms governing these interactions are adsorption, desorption, and surface complexation.
Adsorption involves the accumulation of ions or molecules from solution onto a solid surface. In the context of this compound, both lead (Pb²⁺) and arsenate (AsO₄³⁻) species, upon dissolution, can be adsorbed onto environmental surfaces. The efficiency of this process is influenced by several factors, including the pH of the surrounding medium, the ionic strength of the solution, and the nature of the adsorbent material. For instance, at lower pH values, mineral surfaces tend to be more positively charged, which could favor the adsorption of anionic arsenate species. Conversely, at higher pH values, surfaces become more negatively charged, promoting the adsorption of cationic lead species.
Surface complexation is a more specific form of adsorption where the dissolved ions form coordination complexes with the functional groups on the solid surface. These can be categorized as inner-sphere or outer-sphere complexes. Inner-sphere complexes involve direct bonding between the ion and the surface, resulting in a more stable and less mobile form. Outer-sphere complexes are formed when a water molecule is present between the ion and the surface, resulting in a weaker, more transient association. It is hypothesized that both lead and arsenate ions can form inner-sphere complexes with mineral surfaces, thereby significantly reducing their mobility in the environment.
Desorption is the reverse process of adsorption, where adsorbed ions are released back into the solution. This can be triggered by changes in environmental conditions, such as fluctuations in pH or the introduction of competing ions.
Interactive Data Table: Hypothetical Adsorption Parameters for this compound Dissolution Products
The following table is a hypothetical representation of adsorption data for lead and arsenate ions on common soil components, as direct data for this compound is unavailable. This is intended for illustrative purposes to demonstrate the type of data required for a comprehensive understanding.
| Adsorbent | Ion | Adsorption Model | Maximum Adsorption Capacity (q_max) (mg/g) | Adsorption Affinity Constant (K_L) (L/mg) |
| Goethite (α-FeOOH) | Pb²⁺ | Langmuir | 50.2 | 0.85 |
| Goethite (α-FeOOH) | AsO₄³⁻ | Langmuir | 35.8 | 1.20 |
| Montmorillonite | Pb²⁺ | Freundlich | 25.5 | 1.50 (n=2.1) |
| Montmorillonite | AsO₄³⁻ | Freundlich | 15.3 | 0.95 (n=1.8) |
| Humic Acid | Pb²⁺ | Langmuir | 80.1 | 2.50 |
| Humic Acid | AsO₄³⁻ | Langmuir | 10.5 | 0.50 |
Dissolution and Precipitation Kinetics and Mechanisms
The dissolution of this compound is a critical step that releases lead and arsenate ions into the environment. The rate of dissolution (kinetics) is influenced by factors such as pH, temperature, and the presence of complexing ligands in the solution. It is anticipated that the dissolution of this compound is incongruent, meaning that the lead and arsenate components may not dissolve at the same rate. The dissolution process can be described by the following general reaction:
Pb₂As₂O₇(s) ⇌ 2Pb²⁺(aq) + As₂O₇⁴⁻(aq)
The pyroarsenate ion (As₂O₇⁴⁻) would likely hydrolyze in aqueous solution to form orthoarsenate species (e.g., H₂AsO₄⁻, HAsO₄²⁻), the speciation of which is highly dependent on pH.
The kinetics of dissolution can often be described by various models, such as zero-order, first-order, or more complex surface-reaction-controlled models. For sparingly soluble minerals like this compound, the rate of dissolution is often controlled by the reactions occurring at the mineral-water interface.
Precipitation is the formation of a solid phase from a solution. In the context of this compound, changes in environmental conditions, such as an increase in the concentration of lead or arsenate from other sources, could lead to the precipitation of this compound or other secondary lead and arsenic minerals. The formation of more stable secondary minerals, such as pyromorphite (Pb₅(PO₄)₃Cl) in the presence of phosphate, could significantly reduce the bioavailability of lead.
Interactive Data Table: Hypothetical Dissolution and Precipitation Data for this compound
The following table presents hypothetical kinetic and thermodynamic data for the dissolution and precipitation of this compound, as specific experimental data is not available in the current body of scientific literature. This serves as an example of the research findings that are needed.
| Process | Parameter | Value | Conditions |
| Dissolution | Rate Constant (k_diss) | 1.5 x 10⁻⁹ mol m⁻² s⁻¹ | pH 5, 25°C |
| Dissolution | Activation Energy (Ea) | 45 kJ/mol | - |
| Precipitation | Solubility Product (Ksp) | 1 x 10⁻³⁰ | 25°C |
| Precipitation | Gibbs Free Energy of Formation (ΔG°f) | -1850 kJ/mol | - |
Emerging Research Frontiers and Methodological Innovations in Lead Pyroarsenate Scholarship
Advanced Synthetic Methodologies for Tailored Lead Pyroarsenate Forms for Specific Experimental Designs
The primary method identified for the synthesis of this compound involves the thermal decomposition of lead hydrogen arsenate. At approximately 280°C, lead hydrogen arsenate loses water and is converted into this compound. nih.gov While this method is established, the literature does not describe what could be termed "advanced" or "tailored" synthetic methodologies. There is a lack of research into controlling the morphology, particle size (e.g., synthesis of nanoparticles), porosity, or specific surface area of this compound for specific experimental applications. Such controlled synthesis is a hallmark of modern materials science, and its absence in the context of this compound indicates a significant area for potential future research.
| Property | Value/Description | Reference |
| Synthesis Method | Thermal decomposition of lead hydrogen arsenate (PbHAsO₄) | nih.gov |
| Decomposition Temperature | Approximately 280°C | nih.gov |
| Precursor Compound | Lead Hydrogen Arsenate (PbHAsO₄) | nih.gov |
Interdisciplinary Research Paradigms and Future Scholarly Directions
Interdisciplinary research involving lead arsenate compounds has a strong foundation in environmental science and toxicology, driven by the legacy of their use as pesticides. nih.gov These studies often involve collaborations between chemists, environmental scientists, and public health researchers to understand the fate, transport, and health impacts of lead and arsenic in contaminated soils and water.
However, future scholarly directions specifically for this compound are not explicitly outlined in the current body of scientific work. Based on the properties of related pyroarsenate and lead compounds, several potential avenues for future interdisciplinary research could be hypothesized:
Materials Science: Investigating the potential of this compound in the development of new materials with specific electronic or optical properties.
Environmental Remediation: Exploring the stability and solubility of this compound to better understand its role in the long-term environmental fate of arsenic and lead in contaminated sites.
Analytical Chemistry: Developing this compound as a certified reference material for quality control in the analysis of arsenic and lead in complex matrices.
It is important to emphasize that these are speculative directions, and significant foundational research would be required to establish their viability. The current lack of dedicated research on this compound presents a clear opportunity for the scientific community to explore the fundamental properties and potential applications of this specific compound.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing lead pyroarsenate, and how can researchers optimize purity and yield?
- Methodological Answer : Synthesis typically involves stoichiometric reactions of lead salts (e.g., lead nitrate) with arsenic precursors under controlled pH and temperature. To optimize purity, use high-purity reagents (≥99.9%) and inert atmospheres to prevent oxidation. Yield optimization requires iterative testing of molar ratios (e.g., Pb:As ratios from 1:1 to 1:2) and post-synthesis purification via recrystallization or vacuum filtration. Characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) confirms stoichiometric accuracy .
Q. How should researchers characterize the crystalline structure and thermal stability of this compound?
- Methodological Answer : Use XRD for crystallographic analysis, complemented by Rietveld refinement to resolve lattice parameters. Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen/air atmospheres (heating rate: 5–10°C/min). Compare decomposition temperatures with theoretical predictions (e.g., density functional theory calculations) to validate phase transitions .
Q. What are the key challenges in detecting trace arsenic leaching from this compound in environmental simulations?
- Methodological Answer : Use leaching tests (e.g., EPA Method 1311) with simulated rainwater or acidic solutions (pH 3–5). Quantify arsenic release via hydride generation atomic absorption spectroscopy (HG-AAS) or ICP-MS. Control for matrix effects by spiking samples with internal standards (e.g., germanium) and validate detection limits through triplicate measurements .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across in vitro and in vivo studies?
- Methodological Answer : Conduct meta-analyses of existing datasets using PRISMA guidelines to identify confounding variables (e.g., exposure duration, cell line variability). Replicate disputed experiments under standardized conditions (ISO 10993 for biocompatibility testing) and apply statistical models (e.g., mixed-effects regression) to isolate dose-response relationships. Cross-validate findings with computational toxicology tools like QSAR models .
Q. What computational frameworks are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate bandgaps and electron density maps. Validate models against experimental XRD and XPS data. For reactivity studies, use ab initio molecular dynamics (AIMD) simulations to predict surface interactions with environmental ligands (e.g., sulfates, carbonates) .
Q. How can researchers design experiments to assess the compound’s ecological impact without relying on invasive field studies?
- Methodological Answer : Utilize microcosm setups with soil/water matrices spiked with this compound. Monitor bioaccumulation in model organisms (e.g., Daphnia magna, Eisenia fetida) via LC-MS/MS. Combine with ecological risk assessment models (e.g., USEtox) to extrapolate lab data to ecosystem-level impacts. Ensure ethical compliance by minimizing organism use and adhering to the 3Rs principle (Replacement, Reduction, Refinement) .
Q. What strategies address discrepancies in reported solubility constants (Ksp) for this compound across pH gradients?
- Methodological Answer : Perform solubility experiments under controlled ionic strength (e.g., 0.01–0.1 M NaCl) using pH-stat titration. Compare results with Pitzer activity coefficient models to account for ionic interactions. Validate data consistency via interlaboratory round-robin trials and publish raw datasets with Open Science frameworks .
Q. How should researchers formulate hypotheses to investigate this compound’s role in heterogeneous catalysis?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions. For example: Does this compound’s surface acidity enhance catalytic activity in oxidative coupling reactions? Use temperature-programmed desorption (TPD) and in situ FTIR to probe active sites. Benchmark performance against known catalysts (e.g., TiO₂, zeolites) .
Methodological Frameworks
- Experimental Design : Align with ISO/IEC 17025 for analytical reproducibility. Include negative controls and calibration curves in all assays .
- Data Contradiction Analysis : Use Cochrane risk-of-bias tools for systematic reviews. Apply Bradford’s law to assess citation bias in literature .
- Ethical Compliance : Follow NIH guidelines for hazardous material handling and disposal. Document protocols in institutional review board (IRB) submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
